1-(4-Chlorophenyl)-3-(2-methyl-4-nitrophenyl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(2-methyl-4-nitrophenyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a methyl-nitrophenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(2-methyl-4-nitrophenyl)urea typically involves the reaction of 4-chloroaniline with 2-methyl-4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-chloroaniline+2-methyl-4-nitrophenyl isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for yield and purity, and may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(2-methyl-4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(2-methyl-4-nitrophenyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-methyl-4-nitrophenyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-phenylurea: Similar structure but lacks the nitro and methyl groups.
1-(4-Chlorophenyl)-3-(4-nitrophenyl)urea: Similar structure but lacks the methyl group.
1-(4-Chlorophenyl)-3-(2-methylphenyl)urea: Similar structure but lacks the nitro group.
Uniqueness
1-(4-Chlorophenyl)-3-(2-methyl-4-nitrophenyl)urea is unique due to the presence of both the nitro and methyl groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C14H12ClN3O3 |
---|---|
Molecular Weight |
305.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(2-methyl-4-nitrophenyl)urea |
InChI |
InChI=1S/C14H12ClN3O3/c1-9-8-12(18(20)21)6-7-13(9)17-14(19)16-11-4-2-10(15)3-5-11/h2-8H,1H3,(H2,16,17,19) |
InChI Key |
AAPUCYYVEYWHIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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